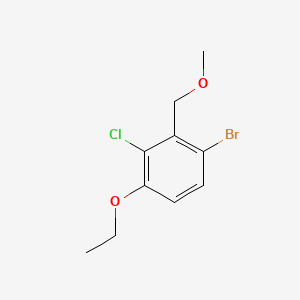

1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

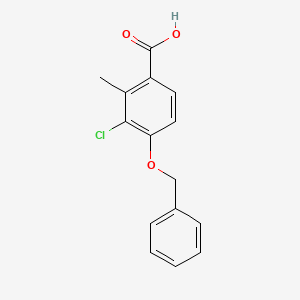

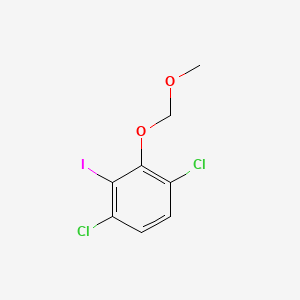

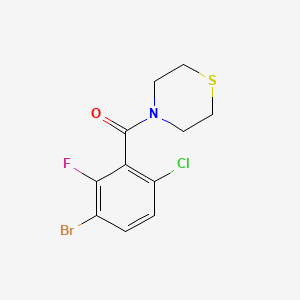

“1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene” is a complex organic compound. It has a molecular weight of 279.56 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

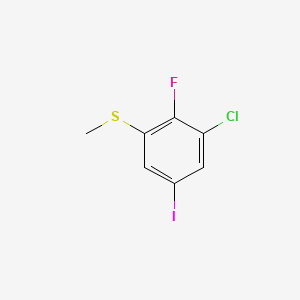

The molecular structure of “this compound” can be deduced from its IUPAC name. It consists of a benzene ring which is substituted with bromo, chloro, ethoxy, and methoxymethyl groups at positions 1, 3, 4, and 2 respectively .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As a benzene derivative, it could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Synthetic Building Block for Organic Compounds

1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene serves as a pivotal synthetic building block in organic chemistry. It has been utilized in the facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles, demonstrating its versatility in constructing complex molecular frameworks. This compound is employed in reactions with nitriles to yield [2-(dialkoxymethyl)phenyl]methanimines, which upon acid-catalyzed cyclization produce 1H-isoindoles, a compound class with potential pharmaceutical relevance. This showcases its role in the synthesis of heterocyclic compounds, highlighting its importance in medicinal chemistry (Kuroda & Kobayashi, 2015).

Precursor in Total Synthesis of Natural Products

The chemical serves as a precursor in the total synthesis of biologically active natural products, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. This illustrates its utility in mimicking complex natural product structures, which are often targets for therapeutic application. The synthesis from methoxymethyl-substituted aryl methyl ethers further emphasizes its applicability in creating compounds with potential biological activities (Akbaba et al., 2010).

Building Block for Molecular Electronics

Furthermore, this compound is utilized in the synthesis of aryl bromides, which are fundamental building blocks for thiol end-capped molecular wires in the field of molecular electronics. This application underscores its significance in the development of materials for electronic devices, highlighting its contribution to advancements in technology (Stuhr-Hansen et al., 2005).

Inhibitor Synthesis for Biological Research

The compound also finds applications in the synthesis of bromophenols, which are natural products with notable biological activities. The efficient synthesis of these compounds, which include PTP1B inhibitors, demonstrates the compound's role in facilitating the exploration of structure-activity relationships in drug discovery, providing a pathway for the development of new therapeutic agents (Guo et al., 2011).

properties

IUPAC Name |

1-bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO2/c1-3-14-9-5-4-8(11)7(6-13-2)10(9)12/h4-5H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCDBVHAWJEAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)COC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.56 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.